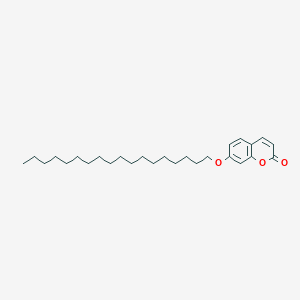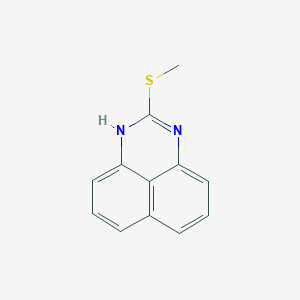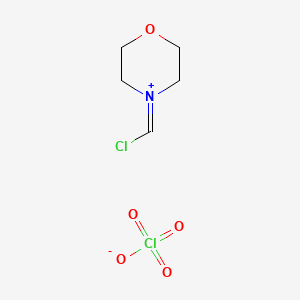
4-(Chloromethylidene)morpholin-4-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethylidene)morpholin-4-ium perchlorate is a chemical compound that belongs to the class of morpholinium salts It is characterized by the presence of a chloromethylidene group attached to the morpholine ring, with a perchlorate anion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethylidene)morpholin-4-ium perchlorate typically involves the reaction of morpholine with chloromethylidene chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethylidene)morpholin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The chloromethylidene group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholinium salts.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethylidene)morpholin-4-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chloromethylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Chloromethylidene)morpholin-4-ium perchlorate include:
- 4-(Dichloromethylene)morpholin-4-ium
- Morpholin-4-ium 4-methoxyphenyl (morpholino) phosphinodithioate
Uniqueness
This compound is unique due to its specific chemical structure and properties
Eigenschaften
CAS-Nummer |
90732-57-3 |
|---|---|
Molekularformel |
C5H9Cl2NO5 |
Molekulargewicht |
234.03 g/mol |
IUPAC-Name |
4-(chloromethylidene)morpholin-4-ium;perchlorate |
InChI |
InChI=1S/C5H9ClNO.ClHO4/c6-5-7-1-3-8-4-2-7;2-1(3,4)5/h5H,1-4H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
NLWYJBPFSLFQEG-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCC[N+]1=CCl.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
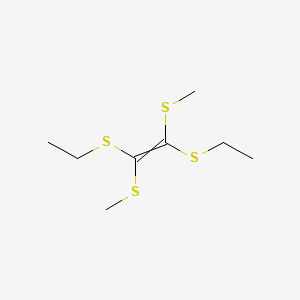
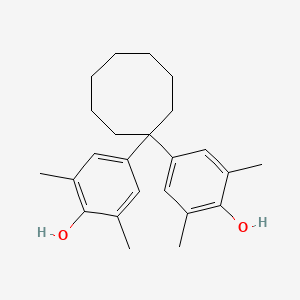
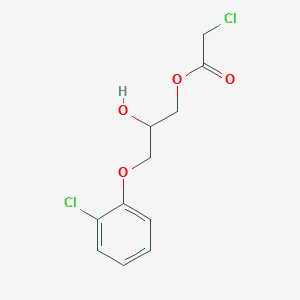
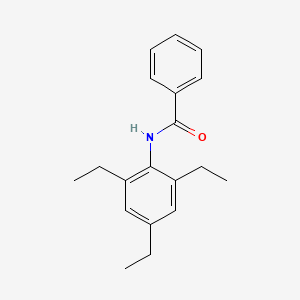
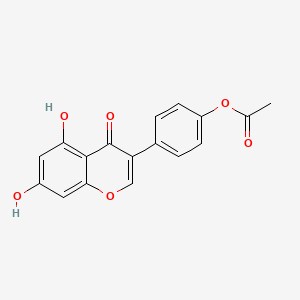
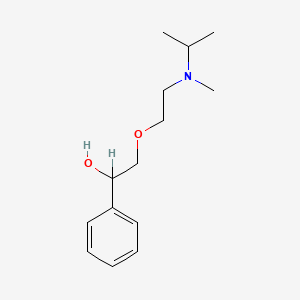
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
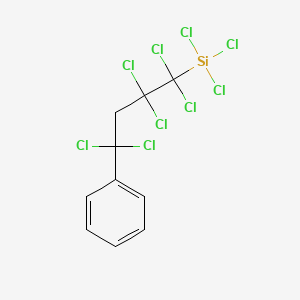
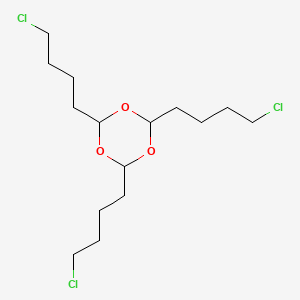

![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
